An In-depth Technical Guide to 1-(Dimethylsulfamoyl)pyrazole: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-(Dimethylsulfamoyl)pyrazole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Dimethylsulfamoyl)pyrazole, also known as N,N-Dimethyl-1H-pyrazole-1-sulfonamide, is a heterocyclic organic compound belonging to the pyrazole and sulfonamide classes of molecules. This technical guide provides a comprehensive overview of its chemical properties, structural details, and a representative synthetic protocol. The information presented is intended to support research and development activities in medicinal chemistry and related scientific fields where pyrazole derivatives are of significant interest for their diverse biological activities.
Chemical Structure and Identification
The structural formula of 1-(Dimethylsulfamoyl)pyrazole consists of a pyrazole ring substituted with a dimethylsulfamoyl group at the N1 position.
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IUPAC Name: N,N-Dimethyl-1H-pyrazole-1-sulfonamide
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Molecular Formula: C₅H₉N₃O₂S
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SMILES: CN(C)S(=O)(=O)n1cccn1
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InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Dimethylsulfamoyl)pyrazole is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 175.21 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 118.5 °C | [1] |
| Boiling Point | 287.4 ± 23.0 °C (Predicted) | [1] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide. | [1] |
Experimental Protocols
Representative Synthesis of 1-(Dimethylsulfamoyl)pyrazole
The synthesis of 1-(Dimethylsulfamoyl)pyrazole can be achieved through a two-step process involving the sulfonylation of pyrazole followed by amination. The following protocol is a representative method adapted from general procedures for the synthesis of pyrazole sulfonamides.
Step 1: Synthesis of Pyrazole-1-sulfonyl chloride
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To a stirred solution of pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform) under a nitrogen atmosphere, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-1-sulfonyl chloride.
Step 2: Synthesis of N,N-Dimethyl-1H-pyrazole-1-sulfonamide
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Dissolve the crude pyrazole-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.
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To this solution, add a solution of dimethylamine (2.0-2.5 eq) in the same solvent, along with a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq), at 0 °C.
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Allow the reaction mixture to stir at room temperature overnight, monitoring its progress by TLC.
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Once the reaction is complete, wash the mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Dimethylsulfamoyl)pyrazole.
Analytical Characterization
The synthesized 1-(Dimethylsulfamoyl)pyrazole should be characterized using standard analytical techniques to confirm its identity and purity.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The ¹H NMR should show signals corresponding to the pyrazole ring protons and the methyl protons of the dimethylsulfamoyl group. The ¹³C NMR will show the corresponding carbon signals.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and to support the structural elucidation by analyzing the fragmentation pattern.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 1-(Dimethylsulfamoyl)pyrazole.
Caption: Synthesis and characterization workflow for 1-(Dimethylsulfamoyl)pyrazole.
Potential Applications and Future Directions
While specific biological activities for 1-(Dimethylsulfamoyl)pyrazole are not extensively documented in publicly available literature, the pyrazole and sulfonamide moieties are well-established pharmacophores. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. Sulfonamides are a well-known class of antibacterial drugs and are also found in various other therapeutic agents.
The combination of these two scaffolds in 1-(Dimethylsulfamoyl)pyrazole suggests its potential as a lead compound in drug discovery programs. Future research could focus on screening this compound against various biological targets to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications of the pyrazole ring and the sulfamoyl group, could lead to the discovery of novel therapeutic agents.
